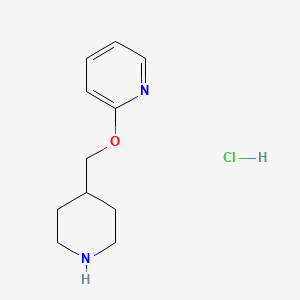

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

Description

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride (CAS: 1135228-95-3) is a heterocyclic compound with the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol . It features a pyridine ring substituted with a piperidin-4-ylmethoxy group at the 2-position, forming a hydrochloride salt. This compound is classified as an irritant and is primarily used in pharmaceutical research, particularly in the synthesis of enzyme inhibitors such as lysine-specific demethylase 1 (LSD1) inhibitors .

Properties

IUPAC Name |

2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNMUIWNBZCYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640699 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1354953-85-7 | |

| Record name | Pyridine, 2-(4-piperidinylmethoxy)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354953-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nucleophilic Substitution Reaction

-

- 2-chloropyridine or 2-bromopyridine derivatives

- 4-(hydroxymethyl)piperidine or piperidin-4-ylmethanol derivatives

-

- Solvent: Ethanol/water mixture or polar aprotic solvents

- Base: Potassium carbonate (K2CO3) or similar bases to deprotonate the alcohol and promote nucleophilicity

- Catalyst: Potassium iodide (KI) as a phase transfer catalyst to enhance reaction rate

- Temperature: Typically reflux or 60–80 °C for several hours

- Reaction monitoring: Thin-layer chromatography (TLC) or HPLC to confirm completion

Mechanism:

The nucleophilic oxygen of the piperidin-4-ylmethanol attacks the electrophilic carbon attached to the halide on the pyridine ring, displacing the halide and forming the ether linkage.

Salt Formation

After isolation of the free base, the compound is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate), and hydrochloric acid gas or aqueous HCl is introduced to precipitate the hydrochloride salt.

The salt is then filtered, washed, and dried under vacuum to yield the pure this compound.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting material | 2-chloropyridine or 2-bromopyridine |

| Nucleophile | 4-(hydroxymethyl)piperidine |

| Base | Potassium carbonate (K2CO3) |

| Catalyst | Potassium iodide (KI) |

| Solvent | Ethanol/water mixture |

| Temperature | 60–80 °C |

| Reaction time | 3–6 hours |

| Yield | Typically 70–85% |

| Purification | Extraction with ethyl acetate, drying over Na2SO4, filtration, and vacuum drying |

| Salt formation | Reaction with HCl to form hydrochloride salt |

Alternative Synthetic Routes and Related Compounds

Use of Protected Intermediates:

In some syntheses, the piperidine nitrogen is protected with a tert-butyloxycarbonyl (BOC) group during the substitution step to improve selectivity and yield. After the substitution, the BOC group is removed under acidic conditions to yield the free amine, which is then converted to the hydrochloride salt.Related Compounds:

Derivatives such as 5-nitro-2-(4-piperidinylmethoxy)pyridine hydrochloride are synthesized by nitration of 2-methoxypyridine followed by substitution with piperidinylmethoxy groups and salt formation. These routes share mechanistic similarities but involve additional functional group transformations.

Research Findings and Optimization

Reaction Optimization:

Studies indicate that the use of potassium carbonate and potassium iodide in ethanol/water mixtures provides optimal yields and purity. Reaction times and temperatures are critical parameters; prolonged heating beyond 6 hours or temperatures above 80 °C may lead to side reactions or decomposition.Purity and Characterization:

The final product is characterized by NMR (1H and 13C), mass spectrometry, and melting point analysis. Typical 1H NMR signals include aromatic protons of the pyridine ring and aliphatic protons of the piperidine moiety.

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic substitution | 2-chloropyridine + 4-(hydroxymethyl)piperidine, K2CO3, KI, EtOH/H2O, 60–80 °C, 3–6 h | Formation of 2-(piperidin-4-ylmethoxy)pyridine free base |

| Purification | Extraction with ethyl acetate, drying over Na2SO4 | Removal of impurities and solvents |

| Salt formation | Treatment with HCl (gas or aqueous) | Formation of hydrochloride salt, improved solubility and stability |

| Isolation | Filtration and vacuum drying | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride is characterized by a piperidine ring attached to a pyridine moiety via a methoxy linkage. Its molecular formula is CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of 2-(Piperidin-4-ylmethoxy)-pyridine exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and increasing oxidative stress within the cells. This suggests potential applications in treating various malignancies, including breast and prostate cancers .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In preclinical studies, it was shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, which are critical mediators in inflammatory responses. This positions this compound as a candidate for developing new anti-inflammatory therapies .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound may have applications in treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating neurotransmitter systems, potentially aiding in conditions such as depression and anxiety disorders .

Synthesis of Bepotastine

One significant application of this compound is as an intermediate in the synthesis of Bepotastine, an antihistamine used for treating allergic conditions such as eczema and allergic rhinitis. The synthesis involves using this compound to produce various derivatives that enhance the therapeutic efficacy and reduce side effects associated with traditional antihistamines .

Green Chemistry Approaches

Recent advancements have focused on synthesizing this compound through environmentally friendly methods, employing less toxic solvents and reagents. This aligns with the growing emphasis on sustainable practices in pharmaceutical manufacturing, reducing environmental impact while maintaining high yield and purity of the final products .

Case Study 1: Anticancer Efficacy

A study published in 2024 explored the cytotoxic effects of piperidine derivatives against triple-negative breast cancer cells. The results showed that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through reactive oxygen species generation, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a series of piperidine derivatives were tested for their anti-inflammatory activity using murine models. The study found that specific analogs exhibited potent inhibition of TNF-alpha production and reduced ear edema in xylene-treated mice, suggesting their applicability in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Hydrochloride

- Molecular Formula : C₁₁H₁₇ClN₂O (identical to the target compound)

- CAS : 1219976-35-8

- Key Differences: The piperidin-4-ylmethoxy group is attached to the 3-position of the pyridine ring instead of the 2-position. Biological Activity: Positional isomerism significantly impacts pharmacological properties. For example, 3-substituted derivatives exhibit stronger LSD1 inhibitory activity (IC₅₀ values in the nanomolar range) compared to 2-substituted analogs due to optimized binding interactions . Synthesis: Both compounds are synthesized via Mitsunobu reactions and Suzuki couplings, but the substitution pattern requires tailored reaction conditions .

4-(Diphenylmethoxy)piperidine Hydrochloride

- Molecular Formula: C₁₈H₂₁NO·HCl

- Molecular Weight : 303.83 g/mol

- CAS : 65214-86-0

- Key Differences: Structure: Contains a diphenylmethoxy group instead of a pyridine ring. Regulatory Status: Subject to stringent regulations under agencies like ATSDR, EPA, and EFSA . Applications: Primarily used in industrial chemistry rather than targeted drug design due to its bulkier structure and lower solubility .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

- Molecular Weight Range : 466–545 g/mol

- Key Differences: Substituents: Feature chlorine, nitro, bromine, or alkyl groups on the pyridine and phenyl rings, enhancing structural complexity . Physicochemical Properties: Higher melting points (268–287°C) and lower solubility compared to 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride due to increased aromaticity and steric hindrance . Synthesis: Prepared via multi-step substitution reactions, differing from the Mitsunobu/Suzuki approach used for the target compound .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Biological Activity |

|---|---|---|---|---|---|

| 2-(Piperidin-4-ylmethoxy)-pyridine HCl | C₁₁H₁₇ClN₂O | 228.72 | Not reported | 2-piperidinylmethoxy | LSD1 inhibition (moderate) |

| 3-(Piperidin-4-ylmethoxy)pyridine HCl | C₁₁H₁₇ClN₂O | 228.72 | Not reported | 3-piperidinylmethoxy | LSD1 inhibition (potent) |

| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁NO·HCl | 303.83 | Not reported | Diphenylmethoxy | Industrial applications |

| 2-Amino-4-(2-Cl-5-Ph-Pyridin-3-Yl)-Pyridine | C₁₈H₁₃ClN₄ | 466–545 | 268–287 | Chloro, amino, aryl groups | Antimicrobial/anticancer |

Biological Activity

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride, often referred to as EVT-1632683, is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This compound belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine ring substituted with a methoxy group attached to a pyridine ring. Its synthesis typically involves multi-step reactions that require careful control of reaction conditions such as temperature and pH. Common methods for synthesis include the reaction of piperidine derivatives with pyridine-based structures, followed by purification techniques like column chromatography to isolate the desired product from by-products.

The primary mechanism of action for this compound is the inhibition of lysine-specific demethylase 1 (LSD1). LSD1 is an important enzyme involved in histone modification and gene expression regulation, making it a significant target in cancer therapy. Research indicates that derivatives similar to this compound exhibit nanomolar inhibition constants against LSD1, suggesting strong potential for therapeutic applications in oncology.

Biological Activity

The biological activity of this compound includes:

- Inhibition of LSD1 : The compound has demonstrated potent inhibitory effects on LSD1, which is linked to cancer progression.

- Potential Anticancer Properties : Due to its mechanism involving epigenetic modulation, it has been studied for its potential in treating various cancers.

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| LSD1 Inhibition | Potent inhibitor with nanomolar IC50 values |

| Anticancer Potential | Targeted against various cancer types |

| Therapeutic Applications | Investigated for use in drug development |

Case Studies and Research Findings

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

- In Vitro Studies : Research has shown that compounds with similar structural features effectively inhibit LSD1 in cell lines associated with cancer. These studies typically report IC50 values in the low nanomolar range, indicating strong efficacy .

- Animal Models : In vivo studies using animal models have demonstrated that administration of this compound leads to significant tumor regression in xenograft models. These findings support its potential as a candidate for further clinical development .

- Safety Profile : Toxicological assessments have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed at high doses in preliminary studies .

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-hydroxypiperidine derivatives with halogenated pyridines under basic conditions (e.g., potassium carbonate in dimethylformamide) can yield the target compound. Optimization of temperature (60–80°C), solvent polarity, and stoichiometric ratios is critical to achieving yields >70% . Post-synthesis, hydrochloric acid treatment is used to form the hydrochloride salt. Purity (>95%) is confirmed via HPLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Quantify purity using reverse-phase columns with UV detection at 254 nm.

- NMR spectroscopy : Confirm the presence of piperidine (δ 1.5–2.5 ppm) and pyridine (δ 7.0–8.5 ppm) moieties.

- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]+ at m/z 239.1 for the free base) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of dust.

- Emergency measures : For skin contact, rinse with water for 15 minutes; for eye exposure, irrigate with saline solution immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound?

Discrepancies in solubility (e.g., DMSO vs. water) may arise from salt form variations or hygroscopicity. Conduct controlled studies:

- Solubility profiling : Test in buffered solutions (pH 1–12) using UV-Vis spectroscopy.

- Stability assays : Perform accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC .

Q. What strategies optimize its use as a ligand in enzyme inhibition studies?

- Structure-activity relationship (SAR) : Modify the piperidine methoxy group to assess steric/electronic effects on binding.

- Docking simulations : Use software like AutoDock Vina to predict interactions with target enzymes (e.g., kinases).

- In vitro assays : Measure IC50 values using fluorescence-based enzymatic assays .

Q. How do competing reaction pathways during synthesis impact byproduct formation?

Side reactions (e.g., over-alkylation or oxidation) can occur if reaction times or temperatures exceed optimal ranges. Mitigation strategies include:

Q. What methodologies address gaps in toxicological and ecotoxicological data?

- In vitro toxicity screening : Use HepG2 cells for cytotoxicity assays (MTT protocol).

- Ecotoxicology : Perform Daphnia magna acute toxicity tests (48-hour LC50) and OECD 301 biodegradability assays .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on its reactivity with strong oxidizers?

Some studies note decomposition upon exposure to peroxides, while others report stability. This may depend on storage conditions (e.g., presence of stabilizers). Validate via:

- Controlled reactivity tests : Expose the compound to H2O2 (3–30%) and monitor degradation by GC-MS.

- Storage studies : Compare sealed vs. open containers under ambient light .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.